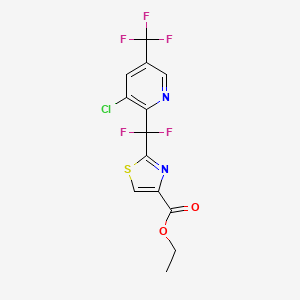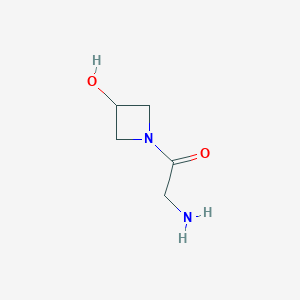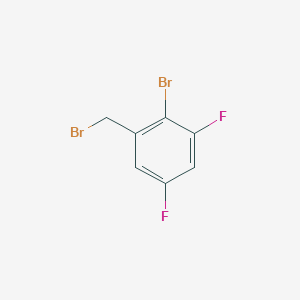
2-Bromo-3,5-difluorobenzyl bromide
Overview
Description
2-Bromo-3,5-difluorobenzyl bromide is a chemical compound with the CAS Number: 1807071-26-6 . It has a molecular weight of 285.91 . The IUPAC name for this compound is 2-bromo-1-(bromomethyl)-3,5-difluorobenzene .
Synthesis Analysis
The synthesis of this compound involves the reaction of triphenyl phosphorus and carbon tetrabromide in ether at room temperature . The 3,5-difluorobenzyl alcohol is then slowly added to the reaction system and the reaction mixture is stirred at 25°C for 40 minutes .Molecular Structure Analysis
The linear formula of this compound is F2C6H3CH2Br . The InChI code for this compound is 1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.521 and a density of 1.6 g/mL at 25 °C . The boiling point of this compound is 65 °C at 4.5 mmHg .Scientific Research Applications
Organometallic Synthesis
The utility of 2-bromo-3,5-difluorobenzyl bromide in modern organometallic chemistry is exemplified through its role in the regioflexible substitution of 1,3-difluorobenzene. This process allows for the selective conversion into various benzoic acids and bromobenzoic acids, showcasing the compound's versatility in synthesizing complex organometallic structures (Schlosser & Heiss, 2003).
Photodynamic Therapy Applications
The compound's derivatives have been explored for their photodynamic therapy (PDT) applications. Novel zinc phthalocyanine derivatives substituted with this compound related groups have demonstrated high singlet oxygen quantum yields, indicating potential for use in cancer treatment through PDT. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yields, crucial for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Photodissociation Studies
Research on the photodissociation of bromofluorobenzenes, including this compound, has provided insights into the reaction mechanisms under light exposure. These studies have helped understand the compound's behavior under specific conditions, contributing to broader applications in synthetic chemistry and materials science (Borg, 2007).
Anticancer Agent Development
The synthesis of novel compounds like 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide, a derivative of this compound, has opened new avenues in the development of anticancer agents. Such compounds have been evaluated for their potential anticancer activities, indicating the role of this compound in medicinal chemistry and drug development (Mohideen et al., 2019).
Crystal Structure Analysis
Research focusing on the crystal structure and theoretical studies of compounds related to this compound, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, contributes to our understanding of molecular configurations and interactions. These studies provide a foundation for designing more effective compounds for various applications, including drug design and materials science (Polo et al., 2019).
Safety and Hazards
2-Bromo-3,5-difluorobenzyl bromide is classified as a skin corrosive substance . It has a GHS05 pictogram and the signal word is "Danger" . The hazard statement for this compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, and P363 .
Mechanism of Action
Target of Action
2-Bromo-3,5-difluorobenzyl bromide is primarily used as an organic synthesis intermediate . It is a versatile building block in the synthesis of various bioactive molecules and pharmaceutical compounds . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
The mode of action of this compound is largely dependent on the chemical reactions it undergoes during the synthesis of other compounds. As a halogenated compound, it can participate in various types of reactions including nucleophilic substitution .
Biochemical Pathways
The specific biochemical pathways affected by this compound are determined by the bioactive molecules or pharmaceutical compounds that are synthesized using it as an intermediate .
properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSJQGXOBIKLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B1448573.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1448574.png)
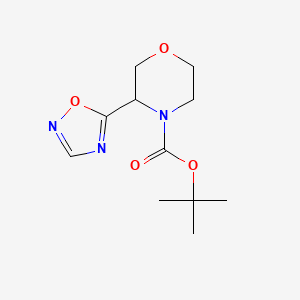
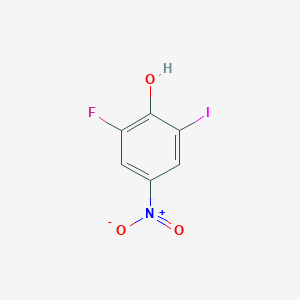
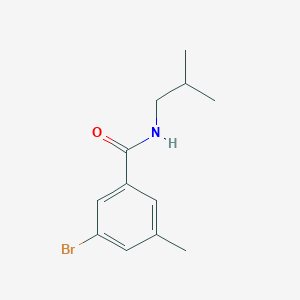
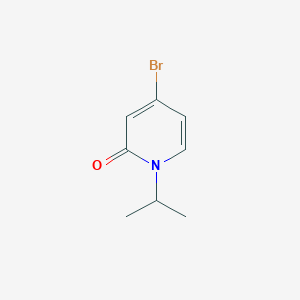
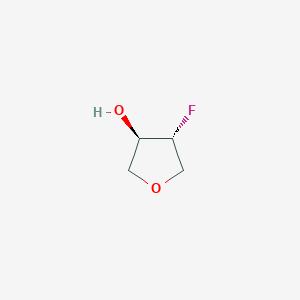
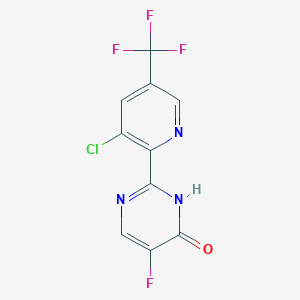
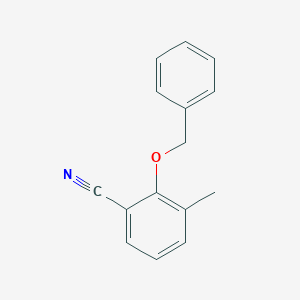

![3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B1448586.png)
